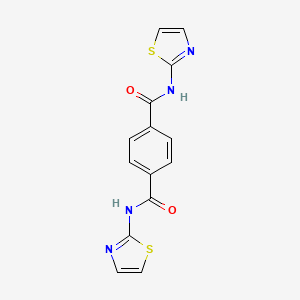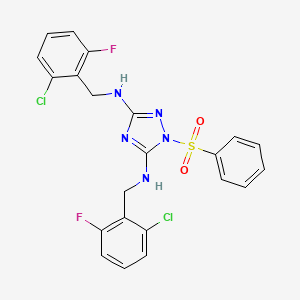
1-(3-cyclohexen-1-ylmethyl)-4-(phenylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(phenylacetyl)piperazine, commonly referred to as CPP, is a chemical compound that has been of interest to the scientific community for several decades. CPP is a piperazine derivative that has been found to have a wide range of potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
CPP has been found to have a wide range of potential applications in the field of medicinal chemistry. It has been shown to have analgesic, anxiolytic, and antidepressant properties. CPP has also been found to be an effective inhibitor of the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters that play a key role in mood regulation. CPP has also been shown to have anticonvulsant properties and has been investigated as a potential treatment for epilepsy.
Mecanismo De Acción
The mechanism of action of CPP is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters that play a key role in mood regulation. By inhibiting the reuptake of these neurotransmitters, CPP increases their concentration in the synaptic cleft, which can lead to an increase in their activity.
Biochemical and Physiological Effects:
CPP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. CPP has also been shown to have anticonvulsant properties, which can make it an effective treatment for epilepsy. Additionally, CPP has been found to have analgesic properties, which can make it an effective treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. Additionally, CPP has a wide range of potential applications, which makes it a versatile compound to study. However, one limitation is that the mechanism of action of CPP is not fully understood, which can make it difficult to interpret experimental results. Additionally, CPP has not been extensively studied in vivo, which can limit its potential applications.
Direcciones Futuras
There are several future directions for research on CPP. One direction is to investigate the potential use of CPP as a treatment for mood disorders such as depression and anxiety. Another direction is to investigate the potential use of CPP as a treatment for epilepsy. Additionally, future research could focus on elucidating the mechanism of action of CPP and investigating its potential applications in other areas of medicinal chemistry.
Métodos De Síntesis
CPP can be synthesized using a variety of methods. One such method involves the reaction of 1-(3-cyclohexen-1-yl)ethanone with phenylacetic acid and ammonium acetate in the presence of a palladium catalyst. This reaction results in the formation of CPP as the major product. Another method involves the reaction of N-benzylpiperazine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction also results in the formation of CPP as the major product.
Propiedades
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c22-19(15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)16-18-9-5-2-6-10-18/h1-5,7-8,18H,6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZVGRQOSCENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5012175.png)
![3-(2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5012183.png)
![4-allyl-2-methoxy-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5012193.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5012198.png)




![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5012275.png)